Gitaloxin

Descripción

Overview of Cardenolide Glycosides as Plant Secondary Metabolites

Cardenolide glycosides are a class of naturally occurring steroids that are primarily produced by plants as a defense mechanism against herbivores. mdpi.comcornell.edu These compounds are considered secondary metabolites, meaning they are not directly involved in the primary functions of plant growth and development but rather mediate interactions with the environment. mdpi.com Their toxicity to most animals, achieved through the inhibition of the essential Na+/K+-ATPase enzyme, makes them effective deterrents. cornell.eduwikipedia.org

The biosynthesis of these complex molecules has evolved independently in at least 16 plant families, including Apocynaceae, Brassicaceae, and Plantaginaceae. cornell.edu This convergent evolution highlights the strong selective pressure for protection against herbivory. cornell.edu Plant species can produce a diverse array of structurally unique cardenolides, sometimes numbering in the dozens or even hundreds within a single plant. cornell.edu This chemical diversity may be a strategy to defend against herbivores with varying physiological characteristics. cornell.edu

Cardenolides are found throughout the plant, including in the nectar, though the specific composition of these compounds can differ between plant organs. cornell.edu Notable examples of cardenolide-producing plants that have been extensively studied include milkweeds (Asclepias spp.), wallflowers (Erysimum spp.), and, most famously, foxgloves (Digitalis spp.). cornell.edu

From a chemical standpoint, cardenolides are characterized by a steroid nucleus with a five-membered lactone ring attached at the C-17 position. benthamscience.comresearchgate.net They are typically found as glycosides, meaning the steroid portion (aglycone) is attached to one or more sugar molecules. wikipedia.org This glycosidic linkage influences the compound's solubility and pharmacological properties. researchgate.net

Historical Trajectories of Scientific Investigation into Digitalis Species and Related Compounds

The history of scientific inquiry into Digitalis plants is a long and storied one, dating back centuries. The genus Digitalis, commonly known as foxglove, encompasses about 20 species of herbaceous plants native to Europe, Western Asia, and northwestern Africa. wikipedia.org While mentioned in writings as early as 1250, its formal entry into the annals of medicine is often credited to Leonhart Fuchs, who in 1542, gave the plant its name, Digitalis, derived from the German word for thimble, "Fingerhut," alluding to the shape of its flowers. bjcardio.co.ukahpa.org

The medicinal properties of Digitalis, particularly for conditions involving fluid retention (dropsy), were known in folk medicine. acs.org However, it was the English physician and botanist William Withering who conducted the first systematic investigation into its therapeutic use. bjcardio.co.uk In 1785, he published "An Account of the Foxglove and Some of its Medical Uses," which detailed his clinical observations and is considered a foundational text in modern therapeutics. acs.orgnih.gov Withering's work, however, also highlighted the plant's toxicity and the narrow margin between a therapeutic and a harmful dose. bjcardio.co.ukacs.org

The 19th and 20th centuries saw significant advancements in the isolation and characterization of the active compounds from Digitalis. In 1875, the German pharmacologist Oswald Schmiedeberg isolated digitoxin (B75463) from Digitalis purpurea. mdpi.com This was followed by the isolation of digoxin (B3395198) from Digitalis lanata by Sydney Smith in 1930. mdpi.comnih.gov These discoveries paved the way for biochemical and pharmacological studies that elucidated the mechanism of action of these cardiac glycosides, namely their inhibition of the Na,K-pump. nih.gov The success of these investigations into Digitalis glycosides was a major catalyst for the development of modern pharmacology and the pharmaceutical industry. acs.org

Discovery and Early Academic Inquiry into Gitaloxin

This compound was identified as a distinct cardiac glycoside present in the leaves of Digitalis purpurea. oncowitan.comoup.com Early research by Haack and colleagues revealed that this compound could be found in commercial digitoxin preparations, sometimes constituting a significant percentage. oup.com Chemically, this compound is identified as 16-formylgitoxin. oup.com This means it is a derivative of gitoxin (B194528), with a formyl group attached at the 16th position of the steroid nucleus. ontosight.ai

Initial academic inquiry focused on distinguishing this compound from other closely related glycosides like digitoxin, with which it shares similar chromatographic and solubility properties. oup.com This similarity posed a challenge for the accurate analysis of digitoxin preparations. oup.com Researchers developed methods to determine the presence of this compound, noting that while it is eluted with digitoxin in standard chromatographic procedures, it exhibits different colorimetric and fluorometric reactions. oup.com For instance, this compound produces a strong fluorescence with a propylene (B89431) glycol-hydrochloric acid reagent, similar to gitoxin, while highly purified digitoxin does not. oup.com

This compound was considered a "new" cardiac glycoside in the mid-20th century and was even marketed under the name Cristaloxine® for a time. oncowitan.com It was noted that the presence of the formyl group significantly enhances its activity in inhibiting the Na+/K+-ATPase enzyme compared to other cardiac glycosides. oncowitan.com

Interactive Data Tables

Key Cardenolide Glycosides from Digitalis Species

| Compound | Plant Source | Year of Isolation | Key Discoverer(s) |

| Digitoxin | Digitalis purpurea | 1875 | Oswald Schmiedeberg |

| Digoxin | Digitalis lanata | 1930 | Sydney Smith |

| This compound | Digitalis purpurea | Mid-20th Century | Haack et al. |

Timeline of Key Events in Digitalis and this compound Research

| Year | Event | Significance |

| 1542 | Leonhart Fuchs names the plant Digitalis. | Formal botanical identification. |

| 1785 | William Withering publishes his work on foxglove. | First systematic clinical investigation of Digitalis. |

| 1875 | Oswald Schmiedeberg isolates digitoxin. | Isolation of the first pure cardiac glycoside from Digitalis. |

| 1930 | Sydney Smith isolates digoxin. | Discovery of another major cardiac glycoside from Digitalis. |

| Mid-20th Century | Haack et al. identify this compound. | Discovery and characterization of this compound. |

Propiedades

Número CAS |

3261-53-8 |

|---|---|

Fórmula molecular |

C42H64O15 |

Peso molecular |

808.9 g/mol |

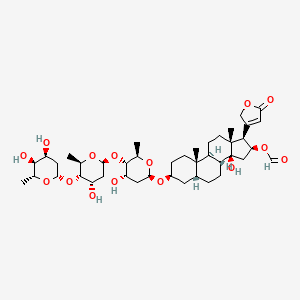

Nombre IUPAC |

[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |

InChI |

InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3 |

Clave InChI |

GZZJHPZDXZCDDA-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

SMILES isomérico |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

Otros números CAS |

3261-53-8 |

Sinónimos |

16-formylgitoxin gitaloxin gitaloxin, (3beta,5beta)-isome |

Origen del producto |

United States |

Biosynthesis and in Vitro Biotransformation of Gitaloxin

Endogenous Production in Digitalis Plants

The biosynthesis of gitaloxin is an intricate process embedded within the broader metabolic network that produces a variety of cardiac glycosides in Digitalis plants. These compounds are secondary metabolites, believed to play a role in the plant's defense mechanisms.

Precursor Cardenolides and Metabolic Pathways (e.g., Gitoxin (B194528), Digitoxin)

The synthesis of this compound is intrinsically linked to the metabolic pathways of other primary cardenolides. The immediate precursor to this compound is gitoxin. The core structure of these molecules is a steroid nucleus, which is derived from cholesterol. The biosynthetic pathway involves a series of enzymatic modifications to this steroidal backbone.

The general pathway for cardenolide biosynthesis begins with cholesterol, which undergoes a series of oxidation, reduction, and hydroxylation reactions to form the aglycone, or genin, part of the molecule. This aglycone is then glycosylated, meaning sugar molecules are attached, to form the final cardiac glycoside.

In the case of this compound, the pathway proceeds through the formation of gitoxigenin (B107731), the aglycone of gitoxin. This is then glycosylated to form gitoxin. The final step in the formation of this compound is the formylation of the 16β-hydroxy group of gitoxin.

| Precursor | Product | Description |

| Cholesterol | Pregnenolone | Initial precursor for steroid biosynthesis. |

| Pregnenolone | Progesterone | Intermediate in the cardenolide pathway. |

| Progesterone | Cardenolide Aglycones (e.g., Gitoxigenin) | A series of enzymatic steps lead to the formation of the steroid core of cardiac glycosides. |

| Gitoxigenin | Gitoxin | Glycosylation of the aglycone with three digitoxose (B191001) sugar units. |

| Gitoxin | This compound | Formylation of the 16β-hydroxyl group of gitoxin. |

Enzymatic Steps and Glycosylation Processes in Plant Metabolism

The conversion of gitoxin to this compound involves a specific enzymatic reaction: 16-O-formylation. While the exact enzyme responsible for this step has not been fully characterized, it is presumed to be a type of formyltransferase. This enzyme would catalyze the transfer of a formyl group from a donor molecule to the hydroxyl group at the 16th position of the gitoxin steroid core.

The glycosylation of the cardenolide aglycones is a crucial step in their biosynthesis and is carried out by glycosyltransferases. These enzymes attach a chain of sugar molecules, typically digitoxose in the case of gitoxin and this compound, to the 3β-hydroxyl group of the steroid nucleus. This sugar chain can influence the solubility, stability, and biological activity of the final compound.

Molecular and Genetic Regulation of this compound Biosynthesis

The production of this compound and other cardiac glycosides in Digitalis is a tightly regulated process, influenced by genetic and environmental factors.

Transcriptome analyses of Digitalis species have identified numerous genes that are potentially involved in cardiac glycoside biosynthesis. researchgate.net These studies have revealed that the expression of genes encoding key enzymes in the steroid and terpenoid biosynthesis pathways is often upregulated in tissues where cardiac glycosides accumulate, such as the leaves. While specific genes for this compound synthesis have not been pinpointed, it is understood that the general machinery for cardenolide production is under complex genetic control.

Phytohormones, or plant hormones, play a significant role in regulating the production of secondary metabolites, including cardiac glycosides. Jasmonates, a class of lipid-based hormones, are particularly important in mediating plant defense responses and have been shown to influence the accumulation of cardenolides.

Studies have demonstrated that the application of methyl jasmonate (MeJA) can induce the expression of genes involved in cardiac glycoside biosynthesis in Digitalis cell cultures, leading to an increase in their production. nih.gov This suggests that jasmonate signaling pathways are involved in the regulation of the metabolic flux towards the synthesis of these compounds, likely including this compound.

| Phytohormone | Effect on Cardiac Glycoside Accumulation |

| Jasmonates (e.g., Methyl Jasmonate) | Upregulates the expression of biosynthetic genes, leading to increased accumulation. |

Biotransformation Studies in Non-Human Biological Systems

There is a notable lack of specific research on the biotransformation of this compound in non-human biological systems. Scientific literature predominantly focuses on the metabolism of more clinically significant cardiac glycosides like digoxin (B3395198) and digitoxin (B75463).

Studies on digoxin have shown that it can be metabolized by certain gut bacteria, such as Eggerthella lenta, which can reduce the lactone ring and render the molecule inactive. Furthermore, in mammalian systems, digoxin can undergo sequential cleavage of the sugar moieties in the liver, a process mediated by cytochrome P450 enzymes.

While no direct studies on this compound have been reported, it is plausible that it could undergo similar biotransformation processes. The formyl group at the 16-position might be subject to hydrolysis by esterases, potentially converting this compound back to gitoxin. The sugar chain would also likely be a target for cleavage by glycosidases. However, without specific experimental data, these possibilities remain speculative.

Microbial Transformation of this compound and Analogues

The biotransformation of cardiac glycosides using microorganisms, particularly fungi, is a well-established method for creating structural analogues that are often difficult to produce through chemical synthesis. While specific studies on the microbial transformation of this compound are limited, research on its close analogue, gitoxigenin, provides significant insights into the potential metabolic pathways. This compound is the 16-formyl ester of gitoxin, and gitoxigenin is the aglycone of gitoxin.

One notable study investigated the biotransformation of gitoxigenin using the endophytic fungus Alternaria eureka 1E1BL1. researchgate.net Incubation of gitoxigenin with this fungus for 21 days resulted in the isolation and characterization of several new and known cardenolides. researchgate.net The transformations primarily involved hydroxylation at various positions on the steroid nucleus, demonstrating the fungus's capacity to introduce oxygen atoms with high specificity. researchgate.net

The research findings from the biotransformation of gitoxigenin by Alternaria eureka are detailed below. These transformations highlight the types of chemical modifications that microorganisms can perform on a cardenolide scaffold closely related to this compound. The primary reactions observed were microbial oxygenations at the C-7 and C-12 positions of the steroid core. researchgate.net

Table 1: Microbial Transformation Products of Gitoxigenin by Alternaria eureka 1E1BL1

These findings suggest that if this compound were subjected to biotransformation by Alternaria eureka or similar fungi, it would likely undergo hydroxylation at various positions, yielding a range of novel this compound derivatives. Such modifications can significantly impact the compound's pharmacological profile.

In Vitro Enzymatic Modification of this compound in Non-Human Cell-Free Systems

The enzymatic modification of this compound in non-human cell-free systems represents a targeted approach to biotransformation, utilizing crude or purified enzyme preparations to catalyze specific reactions. A key example of this is the use of enzyme systems inherent in the Digitalis plant itself.

Research has demonstrated that digitoxigenin (B1670572) glycosides can be enzymatically hydroxylated to produce digoxin and gitoxin by using extracts from Digitalis plants. nih.gov This process involves incubating the substrate with extracts from fresh or dried Digitalis plants, which contain the necessary hydroxylating enzymes. The reaction is typically carried out under anaerobic conditions for an extended period, allowing the plant's native enzyme system to perform the conversion. nih.gov

This method constitutes a cell-free system as it uses the enzymatic machinery of the plant cells without the presence of intact, living cells. The process can be performed with comminuted plant material or with purified plant extracts. nih.gov

Table 2: Enzymatic Conversion of Digitoxigenin Glycosides using Digitalis Plant Extract

Given that this compound is a naturally occurring glycoside in Digitalis, it is plausible that similar cell-free systems derived from Digitalis or other plant species could be used to modify its structure, for instance, by catalyzing hydroxylation or other enzymatic transformations. This approach offers a high degree of specificity and avoids the complexities of whole-cell metabolism, making it a valuable tool for the targeted synthesis of novel cardiac glycoside derivatives.

Table of Mentioned Compounds

Chemical Synthesis and Derivatization Strategies for Gitaloxin and Analogues

Semisynthetic Routes to Gitaloxin from Related Gitoxigenin (B107731) Derivatives

This compound is structurally distinguished from its close relative, gitoxin (B194528), by the presence of a formyl group at the C16 position of the aglycone. mdpi.com Consequently, the primary semisynthetic route to this compound involves the selective formylation of gitoxin or its direct aglycone precursor, gitoxigenin.

The key transformation in the semisynthesis of this compound is the esterification of the C16-hydroxyl group of gitoxin with a formyl group. The regioselectivity of this reaction is critical, as the gitoxigenin aglycone possesses other hydroxyl groups. ksu.edu.saksu.edu.sa The preferential reaction at the C16 position is governed by factors including the steric accessibility and electronic properties of the specific hydroxyl group. numberanalytics.com Formylation of the 16β-hydroxyl group of gitoxin to produce this compound has been shown to significantly increase its activity. core.ac.uk

Aromatic formylation reactions often employ electrophilic aromatic substitution, working best on electron-rich starting materials. wikipedia.org While the steroid scaffold is not aromatic, the principles of targeting specific reactive sites are analogous. The selection of appropriate formylating agents and reaction conditions allows for the targeted modification of the C16-hydroxyl over other potential reaction sites on the molecule. numberanalytics.commdma.ch

The efficiency and yield of the formylation step are highly dependent on the chosen reaction conditions. Optimization involves the careful selection of the formylating agent, solvent, temperature, and catalyst. While specific optimized protocols for this compound synthesis are often proprietary or detailed within specialized literature, general methods for the formylation of alcohols provide insight into the likely parameters.

Interactive Table: Representative Conditions for Formylation Reactions

| Parameter | Example Condition | Rationale |

|---|---|---|

| Formylating Agent | 2,2,2-Trifluoroethyl formate (B1220265) (TFEF) | Highly reactive ester that can formylate alcohols under mild conditions. organic-chemistry.org |

| Base/Catalyst | Pyridine, TiCl₄ | Pyridine can act as a base and catalyst; Lewis acids like TiCl₄ can activate the carbonyl group. mdma.ch |

| Solvent | Dichloromethane (DCM) | An inert solvent that solubilizes the steroid substrate without participating in the reaction. mdma.ch |

| Temperature | -78 °C to 25 °C | Low temperatures can enhance selectivity and prevent side reactions or decomposition. mdma.chorganic-chemistry.org |

The yield of the desired 16-formyl product is maximized by fine-tuning these variables to favor the specific transformation while minimizing the formation of byproducts.

Synthesis of this compound Analogues for Structure-Activity Relationship Investigations (non-clinical focus)

The synthesis of this compound analogues is crucial for investigating the structure-activity relationships (SAR) of cardiac glycosides. These studies help to identify the specific molecular features responsible for their biological activity by systematically modifying the aglycone and sugar components. ufl.edunih.gov

The aglycone, or genin, part of this compound is a primary target for synthetic modification to probe its contribution to activity. ksu.edu.sadaffodilvarsity.edu.bd A key area of investigation is the α,β-unsaturated lactone ring at the C17 position.

Lactone Ring Modification : The lactone ring is considered essential for activity. daffodilvarsity.edu.bd Synthetic strategies have explored replacing the furanone ring with other heterocycles, such as pyrrolidone (by replacing the oxygen with nitrogen), which was found to decrease inhibitory activity. mdpi.com

C17 Side-Chain Modification : The nature of the substituent at C17 significantly influences potency. Analogues where the lactone is replaced by an α,β-unsaturated methyl ester show high potency, though this potency decreases as the size of the alkyl chain on the ester increases. mdpi.com Modifying the attachment of the side chain from the natural β-orientation to an α-orientation leads to inactive compounds. mdpi.com

Interactive Table: Examples of Aglycone Modifications for SAR Studies

| Modification Site | Type of Modification | Reported Effect on Activity (Non-clinical) | Reference |

|---|---|---|---|

| C17 Lactone Ring | Replacement of ring oxygen with nitrogen (pyrrolidone) | Decreased enzyme inhibition | mdpi.com |

| C17 Lactone Ring | Replacement with α,β-unsaturated nitrile | Potent analogue | mdpi.com |

| C17 Side Chain | Replacement with α,β-unsaturated methyl ester | Potent analogue | mdpi.com |

Simple Derivatization : Simple chemical modifications, such as the acetylation or methylation of the sugar's hydroxyl groups, generally lead to a loss of biological activity. umanitoba.ca

Advanced Glycosylation : More complex modifications involve the synthesis of unnatural sugar analogues and their attachment to the aglycone. Modern synthetic methods, such as gold-catalyzed glycosylation, have enabled the creation of novel 3-aminosugar analogues of related cardiac glycosides like digitoxin (B75463) and digoxin (B3395198). researchgate.net These approaches allow for the introduction of diverse functional groups on the sugar portion to systematically probe their impact on activity. researchgate.net The derivatization of sugars often requires multiple protection and deprotection steps to achieve the desired modification at a specific position. youngin.comnih.govrestek.com

Development of Novel Synthetic Methodologies for this compound Scaffolds

Advances in organic synthesis provide new tools for constructing complex molecular scaffolds like that of this compound. nih.govresearchgate.net The development of novel methodologies aims to improve efficiency, stereoselectivity, and access to a wider range of analogues. mdpi.com

Modern glycosylation reactions are central to this effort. For instance, metal-free glycosylation using glycosyl fluorides in liquid sulfur dioxide has emerged as a powerful technique for forming glycosidic bonds under specific conditions. beilstein-journals.org Similarly, gold-catalyzed glycosylation protocols have proven highly efficient for synthesizing glycoconjugates containing sensitive linkages, such as the 2-deoxysugars found in many cardiac glycosides. researchgate.net

The broader field of drug discovery continually drives the creation of new synthetic methods to build and diversify complex molecular scaffolds. mdpi.comnih.gov These strategies, which may include new catalytic systems or multicomponent reactions, can be adapted for the synthesis of the this compound core or for the efficient production of a library of analogues for comprehensive SAR studies. researchgate.netmdpi.com

Molecular and Cellular Mechanisms of Action of Gitaloxin in Non Human Systems

Interaction with Na+/K+-ATPase as a Molecular Target

The primary molecular target of gitaloxin is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. acs.org

Kinetic Parameters of Na+/K+-ATPase Inhibition by this compound

Kinetic analyses have revealed that this compound inhibits Na+/K+-ATPase in an uncompetitive manner. researchgate.netnih.gov This mode of inhibition signifies that this compound binds to the enzyme-substrate complex, leading to a reduction in both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). researchgate.netnih.gov Studies comparing this compound with digoxin (B3395198) have shown that both compounds reduce Vmax and Km. researchgate.netnih.gov

The inhibitory effect of this compound on Na+/K+-ATPase activity is dose-dependent and exhibits a biphasic pattern, which supports the presence of two distinct sensitive isoforms of the enzyme. researchgate.netnih.gov

| Parameter | Observation in the Presence of this compound | Reference |

| Mode of Inhibition | Uncompetitive | researchgate.netnih.gov |

| Vmax | Reduced | researchgate.netnih.gov |

| Km | Reduced | researchgate.netnih.gov |

Subunit-Specific Interactions and Isoform Sensitivity (non-human systems)

The Na+/K+-ATPase enzyme is composed of different isoforms of its α and β subunits, with their expression varying across different tissues. nih.gov this compound demonstrates sensitivity towards different isoforms of the Na+/K+-ATPase. researchgate.netnih.gov Research on porcine cerebral cortex and human erythrocyte membranes has shown the existence of two sensitive Na+/K+-ATPase isoforms with different affinities for this compound. researchgate.netnih.gov Both high- and low-affinity isoforms have been identified, and both are consistently more sensitive to this compound compared to digoxin. researchgate.netnih.gov

The sensitivity to this compound can also vary between tissues. For instance, the enzyme in erythrocyte membranes is more sensitive to lower concentrations of the inhibitor, whereas the enzyme from the cerebral cortex shows higher sensitivity at greater inhibitor concentrations. researchgate.netnih.gov The α-subunit is the primary binding site for cardiac glycosides, and different isoforms of this subunit (α1, α2, α3, and α4) exhibit varied affinities for these compounds. acs.orgnih.gov While the α1 isoform is found in most tissues, the α2 isoform is predominant in muscle tissues, and the α3 isoform is mainly in nervous tissue. nih.gov

Modulation of Intracellular Ion Homeostasis (non-human cellular models)

The inhibition of Na+/K+-ATPase by this compound directly impacts the balance of ions within the cell, particularly sodium and calcium.

Regulation of Intracellular Sodium and Calcium Levels

By inhibiting the Na+/K+-ATPase, this compound disrupts the normal outward pumping of sodium ions from the cell. globalresearchonline.netahajournals.org This leads to an accumulation of intracellular sodium. globalresearchonline.netahajournals.org The elevated intracellular sodium concentration, in turn, affects the function of other ion transport systems, most notably the sodium-calcium exchanger. globalresearchonline.netahajournals.org This chain of events ultimately results in an increase in the intracellular calcium concentration. researchgate.netglobalresearchonline.netnih.gov

Impact on Sodium-Calcium Exchanger Activity

The sodium-calcium exchanger (NCX) is a membrane protein that typically uses the electrochemical gradient of sodium to extrude calcium from the cell. cvphysiology.comwikidoc.org However, the rise in intracellular sodium caused by this compound's inhibition of the Na+/K+-ATPase reduces the sodium gradient across the cell membrane. globalresearchonline.netahajournals.org This diminished gradient decreases the efficiency of the NCX in pumping calcium out of the cell. globalresearchonline.net Consequently, intracellular calcium levels rise, leading to various cellular effects. researchgate.netglobalresearchonline.net Under certain conditions, such as during cell depolarization, the NCX can even reverse its direction of transport, bringing more calcium into the cell. cvphysiology.com

Downstream Cellular Signaling Pathways (non-human cell lines)

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase enzyme located in the plasma membrane of animal cells. mdpi.comacs.org The inhibition of this ion pump disrupts the cellular sodium and potassium ion gradient, leading to an increase in intracellular sodium concentration. This change subsequently affects the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels. mdpi.comdrugs.com This disruption of ionic homeostasis is a critical initiating event that triggers a cascade of downstream cellular signaling pathways. mdpi.com

In non-human cell lines, the binding of cardiac glycosides to the Na+/K+-ATPase can activate several kinase cascades. These include the Src/EGFR/Ras/Raf/MEK/ERK pathway and the PI3K/Akt signaling pathway. mdpi.com The activation of these cascades can promote the production of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). mdpi.com These molecules, in turn, can activate other cellular components, such as the IP₃ receptor in the endoplasmic reticulum and protein kinase C (PKC), further propagating the signal throughout the cell. mdpi.comfrontiersin.org Another significant pathway modulated by cardiac glycosides is the NF-κB pathway; inhibition of NF-κB activity has been identified as a key factor in triggering apoptosis in tumor cell lines. nih.gov

Studies on porcine cerebral cortex Na+/K+-ATPase have shown that this compound inhibits the enzyme in an uncompetitive manner, meaning it binds to the enzyme-substrate complex. nih.govresearchgate.net This action reduces both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). nih.gov Notably, this compound was found to be a more potent inhibitor of both low and high affinity Na+/K+-ATPase isoforms compared to the related cardiac glycoside, Digoxin. nih.gov

Activation of Apoptotic Pathways in Non-Human Cancer Cell Lines

A primary mechanism underlying the anti-cancer effects of this compound and other cardiac glycosides is the induction of programmed cell death, or apoptosis. mdpi.comnih.gov This process is largely initiated by the ionic imbalances caused by Na+/K+-ATPase inhibition. mdpi.com Research in various non-human cancer cell lines has elucidated that cardiac glycosides can activate both the intrinsic and extrinsic apoptotic pathways. nih.gov

The intrinsic, or mitochondrial, pathway is a major route for cardiac glycoside-induced apoptosis. nih.govmdpi.com This involves the upregulation of pro-apoptotic proteins such as Bak and Bax, and the downregulation of anti-apoptotic proteins like Mcl-1. nih.gov This shift in the balance of apoptosis-regulating proteins leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm. mdpi.com This event triggers the formation of the apoptosome and the subsequent cleavage and activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death. nih.govmdpi.com

The extrinsic, or death receptor, pathway can also be engaged. Some cardiac glycosides have been shown to sensitize cancer cells to apoptosis by increasing the expression of death receptors such as DR4 and DR5 on the cell surface. nih.gov This enhances the cell's susceptibility to ligands like TNF-related apoptosis-inducing ligand (TRAIL). nih.gov

Specific research involving this compound and its aglycone, Gitoxigenin (B107731), demonstrated that their cytotoxic effects on the human renal adenocarcinoma cancer cell line (TK-10) were mediated by an apoptotic effect. biocrick.com Studies on the related compound Digitoxin (B75463) have shown it can induce apoptosis by reducing the expression of the c-MYC oncogene, a process followed by the activation of caspase-3. nih.gov

Effects on Cell Proliferation and Viability in In Vitro Non-Human Models

This compound exhibits significant antiproliferative and cytotoxic effects in various in vitro non-human and human cancer cell models. biocrick.com The inhibition of cell proliferation is a direct consequence of the cellular mechanisms it triggers, including the induction of apoptosis and cell cycle arrest. nih.gov

In vitro studies using the sulforhodamine B (SRB) assay evaluated the growth-inhibitory effects of this compound and its aglycone, Gitoxigenin, on human cancer cell lines. The results showed potent activity, with IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range. biocrick.com The human renal adenocarcinoma cell line (TK-10) proved to be the most sensitive to these compounds. biocrick.com These findings are consistent with broader research on cardiac glycosides, which are frequently identified in high-throughput screenings as potent inhibitors of cancer cell growth at nanomolar concentrations. nih.govresearchgate.net

It is important to note that the sensitivity to cardiac glycosides varies significantly between species. Cultured cells from human and monkey cell lines have been found to be over 100 times more sensitive to the toxic effects of these compounds compared to cell lines derived from rodents like mice and hamsters. nih.gov This differential sensitivity is linked to a lower affinity of rodent Na+/K+-ATPase for cardiac glycosides. nih.gov This is a critical consideration when extrapolating results from non-primate models.

Influence on Gene Expression Profiles in Model Organisms or Cell Cultures (e.g., related to cellular metabolism, ion channels)

The cellular signaling pathways activated by this compound and related cardiac glycosides ultimately lead to significant changes in the expression of various genes that control cell fate and function. While broad genomic profiling specific to this compound in model organisms is not extensively documented in the available literature, studies on closely related compounds provide insight into the key gene expression modulations.

A primary area of influence is on genes that regulate apoptosis and cell survival. As previously noted, cardiac glycosides can downregulate the expression of anti-apoptotic genes, such as Mcl-1 and survivin, while upregulating pro-apoptotic genes like Bak and Bax. nih.gov Furthermore, the expression of the proto-oncogene c-MYC, a critical regulator of cell proliferation and metabolism, has been shown to be significantly reduced at the mRNA level following treatment with compounds like Digitoxin. nih.gov

Cardiac glycosides also influence the expression of genes related to the extrinsic apoptotic pathway. For instance, in certain lung cancer cell lines, these compounds can upregulate the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5) at both the mRNA and protein levels, rendering the cells more sensitive to apoptotic signals. nih.gov The inhibition of Na+/K+-ATPase itself can have downstream effects on genes related to ion channels and cellular metabolism, as the cell attempts to compensate for the altered ionic environment and energy stress. biocrick.com Research has highlighted that a common feature for all cardiac steroids is a dramatic reduction in the oxygen consumption rate in treated cancer cells, reflecting a direct impact on cellular metabolism. biocrick.com

Analytical Methodologies for Gitaloxin Detection and Quantification in Research

Chromatographic Techniques for Research Applications

Chromatography is a cornerstone for the separation and analysis of Gitaloxin from complex matrices such as plant extracts. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are among the most powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the isolation and purity assessment of this compound. Reversed-phase HPLC, particularly with C18 columns, is frequently utilized for the separation of cardiac glycosides due to their moderate polarity. elsevierpure.comnih.gov The separation is typically achieved using a mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. elsevierpure.comnih.gov

For the detection of this compound, UV detectors are commonly employed, with the detection wavelength typically set around 220 nm, where cardenolides exhibit significant absorbance. elsevierpure.comnih.gov The flow rate is generally maintained between 0.8 to 1.5 mL/min to ensure optimal resolution and run time. elsevierpure.com Preparative HPLC can be used for the isolation of larger quantities of pure this compound for further studies. nih.gov The purity of the isolated this compound can be assessed by the presence of a single, sharp peak in the chromatogram, and its identity can be confirmed by comparing its retention time with that of a certified reference standard.

| Parameter | Typical Conditions for Cardiac Glycoside Analysis |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV at ~220 nm |

| Flow Rate | 0.8 - 1.5 mL/min |

| Application | Isolation, Purity Assessment, Quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification in Non-Clinical Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the structural confirmation and quantification of this compound in complex non-clinical matrices, such as plant extracts. netlify.app This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

For structural confirmation, the mass spectrometer provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique for cardiac glycosides. forensicrti.org In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) experiments, such as product ion scans, are used to fragment the precursor ion and generate a characteristic fragmentation pattern. The fragmentation of cardiac glycosides like this compound typically involves the sequential loss of the sugar moieties and subsequent dehydration of the aglycone core. netlify.appresearchgate.net This fragmentation pattern provides valuable structural information and confirms the identity of the compound.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode. huji.ac.il In MRM, specific precursor-to-product ion transitions are monitored, which provides high selectivity and sensitivity. oregonstate.edu For this compound (C₄₂H₆₄O₁₅, MW: 808.9 g/mol ), a potential precursor ion in positive ESI mode would be the ammonium adduct [M+NH₄]⁺ at m/z 826.5. Subsequent fragmentation would likely involve the loss of the three digitoxose (B191001) sugar residues.

| Parameter | Typical Conditions for Cardiac Glycoside Analysis |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (example for this compound) | [M+NH₄]⁺ at m/z 826.5 |

| Product Ions (example for this compound) | Transitions corresponding to sequential loss of sugar moieties |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

| Application | Structural Confirmation, Quantification in complex matrices |

Other Chromatographic and Electrophoretic Methods

Besides HPLC and LC-MS, other chromatographic and electrophoretic methods can be applied for the analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of this compound in plant extracts. nih.govresearchgate.net Separation can be achieved on silica (B1680970) gel plates with a suitable mobile phase, and visualization can be done under UV light or by using specific spray reagents. nih.gov HPTLC is particularly useful for screening a large number of samples.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of cardiac glycosides. fda.gov In Capillary Zone Electrophoresis (CZE), charged molecules migrate in an electric field at different velocities, allowing for their separation. This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis (excluding basic identification data)

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and thus elucidate the complete structure of this compound.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides the accurate mass of the molecule, which allows for the determination of its elemental composition. researchgate.net As mentioned earlier, the fragmentation pattern obtained from tandem MS experiments provides crucial information about the structure of the glycosidic chain and the aglycone. netlify.app

Method Validation in Non-Clinical Research Settings

The validation of analytical methods is essential to ensure the reliability and accuracy of the results obtained in non-clinical research. Key validation parameters include accuracy, precision, and sensitivity.

Accuracy, Precision, and Sensitivity in Research Matrices

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix (e.g., a plant extract known to be free of this compound) and the percentage of the spiked amount that is recovered is calculated. For assays in non-clinical matrices, recovery values are often expected to be within a certain range, for example, 80-120%.

Precision is a measure of the repeatability of the method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision is assessed by analyzing the same sample multiple times on the same day, while inter-day precision is determined by analyzing the sample on different days. For many applications, an RSD of less than 15% is considered acceptable.

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These values are crucial for the analysis of this compound at low concentrations. For cardiac glycosides in plant matrices, validated HPLC methods have demonstrated LODs in the range of 0.1-0.3 ng and LOQs in the range of 0.3-0.8 ng. netlify.app

| Validation Parameter | Typical Acceptance Criteria for Non-Clinical Assays |

|---|---|

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

| Sensitivity (LOD/LOQ) | Dependent on application, e.g., ng/mL or ng/g range |

Use of this compound as a Reference Standard in Phytochemical Analysis

In phytochemical analysis, reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances within a complex mixture, such as a plant extract. A this compound reference standard is essential for the accurate analysis of Digitalis purpurea and other plant sources where this compound is present. medipol.edu.tr

The primary applications of a this compound reference standard include:

Identification: In chromatographic techniques like HPLC and HPTLC, the retention time or retention factor (Rf) of a peak in the sample chromatogram is compared with that of the this compound reference standard. A match provides strong evidence for the presence of this compound in the sample.

Quantification: A reference standard is used to prepare a calibration curve, which plots the analytical signal response versus the concentration of the standard. medipol.edu.tr By analyzing the plant extract under the same conditions, the concentration of this compound in the sample can be determined by interpolating its signal on the calibration curve. medipol.edu.tr For example, in a quantitative fluorimetric determination following TLC separation, a reference solution containing a known concentration of this compound (e.g., 116.9 ng) was used to quantify the amount in the sample spots. thieme-connect.de This ensures that the quantification is accurate and reproducible.

The availability of a well-characterized this compound standard is a prerequisite for the validation of any new analytical method according to established guidelines, ensuring the method is precise, accurate, and specific for its intended purpose. medipol.edu.tr

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ammonium Formate (B1220265) |

| Digitoxin (B75463) |

| Digoxin (B3395198) |

| Ethyl Acetate |

| This compound |

| Gitoxin (B194528) |

| Methanol |

| Stropesid |

| Verodoxin |

Emerging Research Avenues and Potential Non Clinical Applications of Gitaloxin

Gitaloxin as a Probe for Fundamental Biological Processes

Chemical probes are valuable tools in biomedical research, facilitating the investigation of protein function, the understanding of disease mechanisms, and the validation of targets for drug discovery. nih.govlabnews.co.uk They are small molecules designed to interact with specific biological targets, allowing scientists to modulate their activity and observe the resulting effects in biological systems. labnews.co.ukpurdue.edu this compound, as a cardenolide, is known to interact with the Na+/K+-ATPase, a crucial enzyme involved in maintaining cellular ion homeostasis. mdpi.com This specific interaction makes this compound a potential chemical probe for studying the role of Na+/K+-ATPase in various fundamental biological processes, including ion transport, cell signaling, and cellular viability. mdpi.com Research utilizing this compound can help elucidate the intricate mechanisms regulated by this enzyme and its isoforms. wikidata.orgacs.org Studies on the binding of tritiated ouabain (B1677812), another cardiac glycoside, have demonstrated the utility of these compounds in examining Na+/K+-ATPase interactions in different cell lines. ebi.ac.uk

Advanced Investigations into Anti-Proliferative Mechanisms in Non-Human Cancer Cell Biology

Cardiac glycosides, including this compound, have garnered interest for their potential anti-proliferative effects in cancer cell lines. mdpi.com Research in non-human cancer cell biology models aims to understand the mechanisms by which this compound inhibits the growth and proliferation of cancer cells. This involves detailed studies of its interactions with cellular components and the downstream signaling events that lead to reduced cell viability or induced cell death.

Specific Molecular Pathways Disrupted by this compound in Cancer Cell Lines (e.g., calcium-mediated pathways, signaling cascades)

A primary mechanism by which cardiac glycosides, including this compound, exert their effects is through the inhibition of the Na+/K+-ATPase. mdpi.com This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels. mdpi.comnih.gov Deregulated calcium signaling is a recognized hallmark of cancer, influencing processes such as cell proliferation, migration, invasion, and apoptosis. mdpi.comnih.govfrontiersin.org

While the inhibition of Na+/K+-ATPase is a key aspect, the anti-proliferative effects of cardiac glycosides in cancer cells are also thought to involve the activation of various signaling cascades independent of significant changes in ion concentrations, particularly at lower, non-toxic concentrations. mdpi.com These cascades can influence pathways related to cell survival, growth, and apoptosis. mdpi.comnih.gov Studies have indicated that cardiac glycosides can modulate multiple signaling pathways that regulate cancer cell survival and death, contributing to their anti-proliferative activities. acs.orgnih.gov For instance, some cardiac glycosides have been shown to affect pathways involving NF-κB and AP-1, transcription factors that play roles in cell proliferation and survival. researchgate.net The Na+/K+-ATPase itself can act as a receptor, initiating signaling cascades upon binding with cardiac glycosides. mdpi.com

Synergistic Effects with Other Research Compounds in In Vitro Models

Research explores the potential for synergistic effects when this compound or other cardiac glycosides are used in combination with other research compounds in in vitro cancer models. Combining compounds that target different pathways involved in cancer cell growth and survival can potentially lead to enhanced anti-proliferative effects at lower concentrations of each compound. While specific studies on this compound synergy were not prominently found in the provided results, research with other cardiac glycosides like digitoxin (B75463) and ouabain in combination with other agents has been explored to widen the therapeutic window and increase anticancer effects in in vitro and in vivo models. mdpi.com This suggests a potential avenue for investigating this compound in similar combination studies.

Exploration of Antiviral Activities and Associated Cellular Targets (non-human/mechanistic)

Recent research has also indicated that cardiac glycosides may possess antiviral activities, explored through non-human and mechanistic studies. mdpi.comnih.gov These studies aim to understand how these compounds interfere with viral life cycles and identify the cellular or viral targets involved. Cardiac glycosides have been reported to be effective against various DNA and RNA viruses in research settings. nih.gov The proposed mechanisms of antiviral action for cardiac glycosides are diverse and can include inhibiting viral replication, interfering with viral entry into host cells, and suppressing viral protein expression. nih.govgsconlinepress.commdpi.com For example, some cardiac glycosides have been shown to inhibit the expression of viral genomes and alter viral pre-mRNA splicing in studies on HIV-1. mdpi.comnih.gov The antiviral activity can be associated with the activation of the Na+/K+-ATPase signalosome or other mechanisms independent of direct Na+/K+-ATPase inhibition, depending on the virus and the concentration of the cardiac glycoside. mdpi.com

Ecological and Plant Defense Roles of Cardenolides Including this compound

Cardenolides, as a class of natural compounds, play significant ecological roles, particularly in plant defense. mdpi.com Their biosynthesis in various plants, including Digitalis species, serves as a protective mechanism against herbivores and predators. mdpi.com The toxicity of cardenolides to many animals is primarily attributed to their potent inhibition of Na+/K+-ATPase, which disrupts essential physiological processes. mdpi.com Some insect species, however, have evolved mechanisms to tolerate or even sequester cardenolides, utilizing the ingested toxins for their own defense against predators. mdpi.com this compound, being a cardenolide present in Digitalis plants, contributes to this defense strategy. nih.govphytojournal.com The presence and concentration of this compound and other cardenolides in plants can vary depending on species, environmental factors, and developmental stage, influencing their effectiveness as deterrents.

Q & A

Q. What are the key physicochemical properties of Gitaloxin, and how do they influence experimental design in preclinical studies?

Methodological Answer: Begin by characterizing this compound using techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Solubility, stability under varying pH/temperature, and partition coefficients (logP) should be determined to inform solvent selection, storage conditions, and dosage formulation in biological assays .

Q. What standardized protocols exist for evaluating this compound’s bioactivity in vitro, and how can they be validated?

Methodological Answer: Adopt cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls to establish baseline activity. Validate protocols using reproducibility tests (e.g., inter-laboratory comparisons) and statistical power analysis to ensure adequate sample sizes. Reference guidelines from and for experimental design rigor, including blinding and randomization to minimize bias .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound’s mechanism of action?

Q. How should contradictory data on this compound’s efficacy across different model organisms be resolved?

Methodological Answer: Perform a meta-analysis to quantify variability in outcomes. Compare experimental variables such as dosage regimens, administration routes, and genetic backgrounds of models. Replicate critical studies under standardized conditions, and apply sensitivity analysis to identify confounding factors (e.g., metabolic differences between species) .

Q. What strategies optimize this compound’s experimental design for high-throughput screening (HTS) while maintaining statistical validity?

Methodological Answer: Use factorial design to test multiple variables (e.g., concentration, exposure time) efficiently. Implement automation for consistency in liquid handling and data collection. Apply machine learning algorithms to analyze large datasets, prioritizing hits based on effect size and p-value thresholds adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How can computational modeling bridge gaps in understanding this compound’s structure-activity relationships (SAR)?

Methodological Answer: Develop quantitative SAR (QSAR) models using software like Schrödinger or MOE. Train models on existing bioactivity data, validating with leave-one-out cross-validation. Molecular dynamics simulations can predict binding affinities to target proteins, while docking studies identify potential off-target interactions .

Data Analysis and Presentation

Q. What statistical methods are most appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Use nonlinear regression (e.g., log-logistic models) to calculate EC50/LC50 values. Compare curves with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD). For non-normal distributions, apply non-parametric alternatives like Kruskal-Wallis. Report confidence intervals and effect sizes to contextualize clinical relevance .

Example Table: Statistical Tests for Dose-Response Data

| Data Type | Test | Software |

|---|---|---|

| Normal distribution | ANOVA + Tukey’s HSD | GraphPad Prism, R |

| Non-normal | Kruskal-Wallis + Dunn’s | SPSS, Python (SciPy) |

Q. How should researchers present conflicting spectroscopic data in this compound characterization studies?

Methodological Answer: Include raw data in supplementary materials (e.g., NMR spectra, chromatograms) with annotated peaks and baselines. Use comparative tables to highlight discrepancies (e.g., chemical shifts ± ppm) and discuss potential causes (e.g., solvent polarity, instrument calibration). Reference for journal-specific formatting of supplementary data .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound synthesis protocols across laboratories?

Methodological Answer: Document synthesis steps with granular detail, including reaction temperatures, stirring speeds, and purification methods (e.g., column chromatography gradients). Share raw spectral data and purity certificates in open-access repositories. Collaborate with third-party labs for independent validation, adhering to FAIR data principles .

Q. How can researchers address ethical concerns in this compound’s preclinical testing while maintaining scientific rigor?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, ensuring humane endpoints and minimizing sample sizes via power calculations. Use in vitro alternatives (e.g., organoids, microphysiological systems) where feasible. Disclose ethical approvals (IACUC/IRB numbers) and conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.